molecular formula C23H26ClN5O2S B11398564 6-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11398564
M. Wt: 472.0 g/mol
InChI Key: MTWQHIZYBBSNBW-UHFFFAOYSA-N
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, methoxy, dimethylphenyl, and propyl groups

Preparation Methods

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps, starting with the preparation of the triazole and thiadiazine rings. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the thiadiazine ring: This involves the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.

    Coupling of the triazole and thiadiazine rings: This step involves the fusion of the two rings through appropriate linkers and reaction conditions.

    Introduction of substituents: The chloro, methoxy, dimethylphenyl, and propyl groups are introduced through various substitution reactions, using reagents such as chlorinating agents, methoxylating agents, and alkylating agents.

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and methoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,5-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines with different substituents These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H26ClN5O2S

Molecular Weight

472.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H26ClN5O2S/c1-5-6-19-26-27-23-29(19)28-20(15-9-10-18(31-4)16(24)12-15)21(32-23)22(30)25-17-11-13(2)7-8-14(17)3/h7-12,20-21,28H,5-6H2,1-4H3,(H,25,30)

InChI Key

MTWQHIZYBBSNBW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)C)C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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